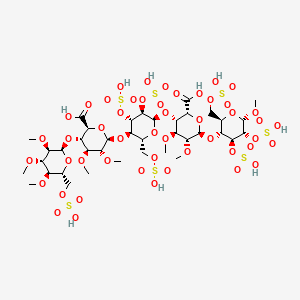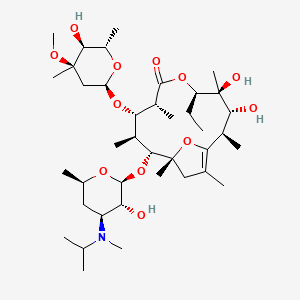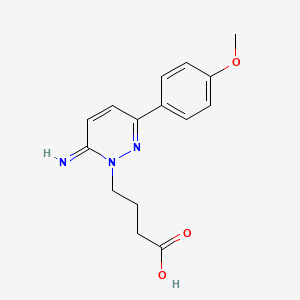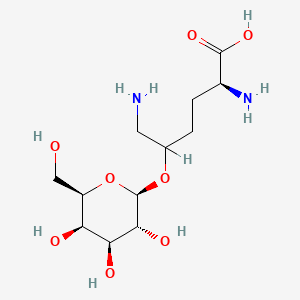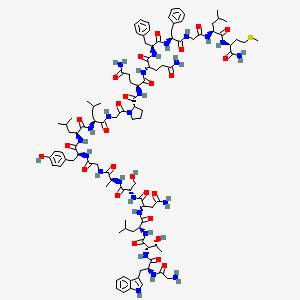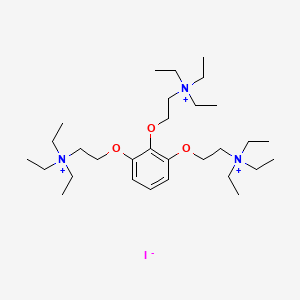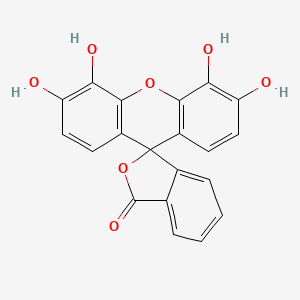
Laninamivir
Übersicht
Beschreibung
Laninamivir (CS-8958) is a neuraminidase inhibitor used for the treatment and prophylaxis of Influenzavirus A and Influenzavirus B . It is a long-acting neuraminidase inhibitor administered by nasal inhalation . This compound is effective using a single inhaled dose via its octanoate prodrug (CS-8958) and has been demonstrated to be effective against oseltamivir-resistant NA in vitro .
Molecular Structure Analysis
This compound and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures . This compound binds to p09N1 with a similar active site conformation to the uncomplexed structure .Chemical Reactions Analysis
This compound and its octanoate prodrug show group-specific preferences to different influenza NAs . This compound and zanamivir are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.34 g/mol . It is a solid substance that is soluble in water at 5 mg/mL when ultrasonically treated .Wissenschaftliche Forschungsanwendungen
1. Drug Delivery Systems
Laninamivir, a long-acting antiviral, is administered via inhalation of dry powder, making it an attractive alternative to other neuraminidase inhibitors requiring multiple doses. A study by Panozzo et al. (2015) evaluated a dry powder delivery system for this compound in a ferret model of influenza infection. They found that this compound octanoate delivered via this system had limited effect on nasal inflammation, clinical symptoms, and viral shedding compared to placebo, indicating the need for further investigation into its pharmacokinetics and pharmacodynamics (Panozzo et al., 2015).
2. Prophylactic Applications
This compound has been studied for its effectiveness as post-exposure prophylaxis for influenza. A randomized, placebo-controlled study by Kashiwagi et al. (2016) determined that a single administration of this compound octanoate was superior to a placebo in preventing influenza, highlighting its potential as a prophylactic treatment (Kashiwagi et al., 2016).
3. Resistance Monitoring
This compound's efficacy is also studied in the context of resistance monitoring. Lloren et al. (2019) investigated novel neuraminidase substitutions in influenza A(H1N1)pdm09 virus identified via this compound-mediated in vitro selection. They found novel substitutions conferring resistance to this compound, emphasizing the importance of continued surveillance for potential antiviral-resistant variants and the development of alternative therapeutics (Lloren et al., 2019).
4. Comparative Efficacy
Comparative studies of this compound with other antivirals are crucial. A meta-analysis by Higashiguchi et al. (2018) found that while this compound octanoate's efficacy in treating influenza was comparable to oseltamivir or zanamivir, it was associated with significantly longer fever duration in treating influenza H3N2 compared to oseltamivir (Higashiguchi et al., 2018).
5. Clinical Outcomes
Research on the clinical outcomes of this compound is vital. Ikematsu et al. (2015) investigated the clinical outcomeof this compound octanoate hydrate (this compound) in the Japanese 2013-2014 influenza season. They reported that this compound demonstrated clinical utility against various influenza virus types and subtypes, without leading to the selection of resistant viruses (Ikematsu et al., 2015).
6. Combination Therapy
The effectiveness of this compound in combination therapy has been explored. Adams et al. (2020) studied the combination of this compound with interferon lambda 1 (IFN-λ1) against the emergence of drug-resistant virus variants. Their findings suggested that this combination could promote the emergence of drug-resistant variants more rapidly than this compound alone (Adams et al., 2020).
7. Resistance Mechanisms
Understanding this compound's resistance mechanisms is key for its effective use. McKimm-Breschkin and Barrett (2015) showed that certain mutations in neuraminidase confer resistance to this compound, leading to faster drug binding and dissociation. This insight is crucial for anticipating and managing drug resistance (McKimm-Breschkin & Barrett, 2015).
8. Environmental Impact
The environmental impact of this compound has been investigated. Azuma et al. (2015) reported the detection of this compound in Japanese sewage effluent and river waters, highlighting the need for environmental risk assessment related to the generation of drug-resistant influenza viruses in aquatic environments (Azuma et al., 2015).
9. Advanced Stage Inflammation Treatment
Tomozawa et al. (2019) compared the efficacy of this compound and oseltamivir phosphate in mice infected with highly lethal influenza viruses. They found that single administration of this compound at both early and late stages of inflammation showed superior efficacy compared to repeated administration of oseltamivir, suggesting potential benefits in severe influenza cases (Tomozawa et al., 2019).
Wirkmechanismus
Influenza viruses infect cells by attaching to their surface and then releasing their genetic material inside. Neuraminidase is an enzyme produced by the virus that helps new virus particles exit the infected cells and spread the infection. Laninamivir works by blocking the activity of neuraminidase .
Zukünftige Richtungen
Laninamivir has been approved for use in Japan and is currently being developed in the US . It is under clinical evaluations in other countries . The effectiveness of this compound octanoate prodrug against oseltamivir-resistant influenza infection in adults has not been demonstrated , indicating a potential area for future research.
Eigenschaften
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRHYPPQFELSF-CNYIRLTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942457 | |
| Record name | Laninamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203120-17-6 | |
| Record name | Laninamivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laninamivir [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laninamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laninamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANINAMIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





